5-Chloro-2-fluoro-4-methylbenzenesulfonamide
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Overview
Description
5-Chloro-2-fluoro-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 5-chloro-2-fluoro-4-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Sulfides and other reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification of biological activity, making it a candidate for the synthesis of antimicrobial and anticancer agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. This interaction can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 5-Chloro-2-fluorobenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonamide
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Comparison: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Properties
Molecular Formula |
C7H7ClFNO2S |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
YWRFGGJDYHYGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |
Origin of Product |
United States |
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